2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Overview
Description
1-methylhistidine is a methylhistidine in which the methyl group is located at N-1. It has a role as a human urinary metabolite. It is a non-proteinogenic alpha-amino acid and a methylhistidine. It is a tautomer of a 1-methylhistidine zwitterion.
Scientific Research Applications
Corrosion Inhibition
2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid derivatives have been utilized as corrosion inhibitors. Specifically, amino acids based corrosion inhibitors like 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate demonstrated high inhibition efficiency for mild steel, acting as mixed-type inhibitors and forming protective films on metal surfaces (Srivastava et al., 2017).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of new optically active derivatives. For instance, 1H-imidazole 3-oxides derived from amino acid esters have been prepared, showcasing potential in chemical synthesis and transformations (Jasiński et al., 2008).
Interactions with Other Compounds
Studies on the interaction of 1,2-diaminoimidazoles with various compounds showed the formation of various linearly linked products, indicating potential applications in chemical synthesis and drug design (Dmitry et al., 2015).
Pharmaceutical Research
While specific research on pharmaceutical applications respecting your exclusion criteria is limited, the related compounds of this compound have shown significance in the synthesis of various medically relevant compounds. For example, research on small molecule inhibitors of retinoic acid 4-hydroxylase incorporated imidazole derivatives, highlighting the compound's relevance in medicinal chemistry (Gomaa et al., 2011).
Metabolic Studies
The compound and its derivatives have been used in studies related to metabolic processes. For instance, research on methylglyoxal in food and living organisms involved the synthesis of compounds with imidazole units, indicating its use in understanding biochemical pathways (Nemet et al., 2006).
Properties
IUPAC Name |
2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861879 | |
Record name | CERAPP_27215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332-80-9 | |
Record name | 1-Methylhistidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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